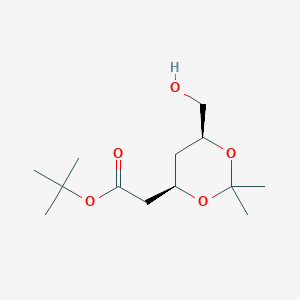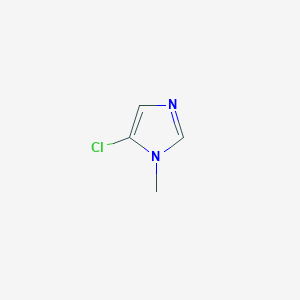
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a chemical compound that is commonly used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is often used as a reference standard in pharmacological studies.
Mecanismo De Acción
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a selective serotonin reuptake inhibitor (2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride). It works by blocking the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By increasing the levels of serotonin in the brain, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can help to alleviate symptoms of depression and anxiety.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride are primarily related to its effects on the serotonin system. By blocking the reuptake of serotonin, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can increase the levels of serotonin in the brain, which can help to alleviate symptoms of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a well-established reference standard for the study of the serotonin system. This means that it can be used as a benchmark for the development of new antidepressant drugs and other compounds that target the serotonin system. However, one of the limitations of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the serotonin system.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of the role of the serotonin system in the regulation of other physiological processes, such as appetite, sleep, and pain. Additionally, there is a need for further research into the biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride and other compounds that target the serotonin system.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with chloroacetyl chloride in the presence of a base, followed by reaction with N-methylethanolamine and hydrochloric acid. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is commonly used in scientific research as a reference standard for the development of new antidepressant drugs. It is also used in the study of the serotonin system and its role in the regulation of mood, anxiety, and other physiological processes.
Propiedades
Número CAS |
100447-57-2 |
|---|---|
Nombre del producto |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride |
Fórmula molecular |
C12H17Cl2NO2 |
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-14(7-6-13)8-10-9-15-11-4-2-3-5-12(11)16-10;/h2-5,10H,6-9H2,1H3;1H |
Clave InChI |
LVRFYDCLCPKDSV-UHFFFAOYSA-N |
SMILES |
CN(CCCl)CC1COC2=CC=CC=C2O1.Cl |
SMILES canónico |
C[NH+](CCCl)CC1COC2=CC=CC=C2O1.[Cl-] |
Sinónimos |
1,4-BENZODIOXAN, 2-((N-2-CHLOROETHYL-N-METHYL)AMINO)METHYL-, HYDROCHLO RIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)
